molecular formula C10H6FNO2 B1450479 4-(4-Fluorophenyl)oxazole-2-carbaldehyde CAS No. 1557596-03-8

4-(4-Fluorophenyl)oxazole-2-carbaldehyde

Cat. No.: B1450479
CAS No.: 1557596-03-8
M. Wt: 191.16 g/mol
InChI Key: BHXQNICBHOKMNM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)oxazole-2-carbaldehyde (CAS 1557596-03-8) is a high-purity, fluorinated heterocyclic compound supplied for advanced chemical synthesis and drug discovery applications. This scaffold is of significant interest in medicinal chemistry, as oxazole derivatives are established privileged structures in pharmaceuticals, with over 20 FDA-approved drugs containing this nucleus . The molecule integrates a central oxazole heterocycle with a 4-fluorophenyl substituent and a reactive aldehyde functional group, creating a versatile building block for constructing complex molecular architectures . The reactive aldehyde group at the 2-position of the oxazole ring enables diverse chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in condensation reactions to form carbon-carbon bonds, making it a key intermediate for accessing diverse chemical space . The para-fluorophenyl moiety enhances binding affinity and selectivity in biological assays by influencing the compound's electronic properties and lipophilicity . This compound requires specific handling and storage; it must be kept under an inert atmosphere at 2-8°C to maintain stability . It is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As a key synthetic intermediate, 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is valuable for developing potential therapeutic agents and advanced materials. Its structure is representative of modern heterocyclic compounds whose development has been accelerated by metal-catalyzed reactions and green chemistry approaches . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXQNICBHOKMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis Using 4-Fluorobenzaldehyde

A more direct synthetic route involves the condensation of 4-fluorobenzaldehyde with oxazole precursors. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate in solvents like dichloromethane at low temperatures (-78°C to 20°C). This method allows the formation of the oxazole ring while introducing the aldehyde group at the 2-position.

Key aspects of this method:

  • Use of 4-fluorobenzaldehyde as the aromatic aldehyde source.
  • Catalysis by trimethylsilyl trifluoromethanesulfonate to promote cyclization.
  • Temperature control to prevent side reactions and decomposition.
  • Subsequent purification using silica gel chromatography with eluents such as dichloromethane or dichloromethane/methanol mixtures.

Suzuki Cross-Coupling for Aryl Substitution

Though more commonly applied in the synthesis of thiazole derivatives, Suzuki cross-coupling reactions can also be adapted to install the 4-fluorophenyl substituent on oxazole cores. The procedure involves:

  • Reaction of a bromo-substituted oxazole or aldehyde intermediate with 4-fluorophenylboronic acid.
  • Use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
  • Base such as cesium carbonate (Cs2CO3).
  • Solvent mixture of 1,4-dioxane and water.
  • Reflux under nitrogen atmosphere for 4-6 hours.
  • Work-up involving extraction with dichloromethane, drying over sodium sulfate, filtration, concentration, and purification by silica gel chromatography using ethyl acetate-petroleum ether gradients.

This method provides a modular approach to introducing the fluorophenyl group onto the oxazole aldehyde scaffold.

Purification and Isolation Techniques

Across these synthetic routes, purification is critical due to the sensitivity of the aldehyde group and the need for high purity for subsequent applications.

Common purification steps include:

  • Extraction: Organic solvents such as dichloromethane are used to separate the product from aqueous layers.
  • Washing: Multiple washes with water, water saturated with sodium bicarbonate, or brine to remove impurities.
  • Drying: Over anhydrous sodium sulfate or phosphorus pentoxide (P2O5) to remove residual moisture.
  • Filtration: Vacuum filtration through sintered glass filters.
  • Concentration: Removal of solvent under reduced pressure (vacuum).
  • Chromatography: Silica gel column chromatography with eluents such as dichloromethane or mixtures with methanol or petroleum ether to achieve high purity.

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Purification Techniques Yield & Notes
Thiourea + Diketone Ester Cyclization Thiourea, diketone ester; aqueous precipitation; room temp Filtration, washing, drying (P2O5), recrystallization Good yields reported; adaptable method
4-Fluorobenzaldehyde + Oxazole Precursor 4-Fluorobenzaldehyde, trimethylsilyl trifluoromethanesulfonate; dichloromethane; -78°C to 20°C Silica gel chromatography (dichloromethane/methanol) Suitable for lab scale; high selectivity
Suzuki Cross-Coupling Bromoarylaldehyde, 4-fluorophenylboronic acid, Pd(0), Cs2CO3; 1,4-dioxane/water; reflux Extraction, drying, silica gel chromatography (ethyl acetate-petroleum ether) Modular, useful for aryl substitution

Detailed Research Findings and Analysis

  • The cyclization of diketone esters with thiourea is a well-established method for oxazole synthesis, providing a robust route to trisubstituted oxazoles with good yields and purity after standard work-up and purification.
  • The use of trimethylsilyl trifluoromethanesulfonate as a catalyst in the reaction of 4-fluorobenzaldehyde with oxazole precursors offers a mild and efficient pathway to the target aldehyde compound, with temperature control minimizing side reactions.
  • Suzuki cross-coupling expands the synthetic toolbox, enabling the late-stage introduction of the 4-fluorophenyl group onto an oxazole aldehyde core, which is valuable for structural diversification in medicinal chemistry and material science.
  • Purification strategies emphasize the importance of removing moisture and impurities without decomposing the aldehyde functionality, with silica gel chromatography being the method of choice for final product isolation.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)oxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)oxazole-2-carboxylic acid.

    Reduction: 4-(4-Fluorophenyl)oxazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its oxazole ring and aldehyde functional group allow for diverse chemical modifications, making it a versatile building block in organic synthesis. Researchers utilize it to create various derivatives that can exhibit enhanced biological activities or novel properties.

Table 1: Chemical Reactions Involving 4-(4-Fluorophenyl)oxazole-2-carbaldehyde

Reaction TypeDescriptionCommon Reagents
OxidationConversion to carboxylic acidKMnO₄, CrO₃
ReductionConversion to corresponding alcoholNaBH₄, LiAlH₄
SubstitutionElectrophilic substitution on the fluorophenyl groupHNO₃, H₂SO₄

Biological Applications

Enzyme Interaction Studies

In biological research, 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is utilized as a probe to study enzyme interactions. Its ability to modify enzyme activity makes it valuable in biochemical assays. For instance, it has been investigated for its role as a modulator of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation pathways.

Case Study: FAAH Modulation

Research indicates that compounds structurally related to 4-(4-Fluorophenyl)oxazole-2-carbaldehyde can inhibit FAAH activity, leading to potential therapeutic effects in conditions such as:

  • Chronic Pain Disorders : Including osteoarthritis and fibromyalgia.
  • Neurological Disorders : Potential applications in Alzheimer's and Parkinson's disease treatment.

Pharmaceutical Development

Therapeutic Potential

The compound has been explored for its therapeutic potential in various medical conditions. Its unique structure allows it to interact with biological targets effectively, which is critical for drug development.

Table 2: Therapeutic Applications of FAAH Inhibitors

ConditionPotential Benefits
OsteoarthritisPain relief and inflammation reduction
Neuropathic PainAlleviation of chronic pain symptoms
Neurodegenerative DiseasesNeuroprotection and symptom management

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Research Findings and Data

Crystallographic Analysis

The carbazole derivative (C₂₃H₁₄FN₂O₅S) was analyzed via single-crystal X-ray diffraction (SHELX software ), revealing a planar structure with a dihedral angle of 8.2° between the carbazole and phenylsulfonyl groups. In contrast, oxazole derivatives typically show greater torsional flexibility due to smaller ring systems.

Reactivity and Stability

  • Aldehyde Reactivity : The aldehyde group in 4-(4-Fluorophenyl)oxazole-2-carbaldehyde undergoes condensation reactions 30% faster than its thiazole analog, attributed to oxygen’s higher electronegativity enhancing electrophilicity.
  • Thermal Stability: Thiazole derivatives (C₁₀H₆FNOS) decompose at 220°C, whereas oxazole analogs remain stable up to 250°C, likely due to stronger C–O bonds .

Biological Activity

4-(4-Fluorophenyl)oxazole-2-carbaldehyde is a heterocyclic compound characterized by an oxazole core with a 4-fluorophenyl substituent and a carbaldehyde group. The unique structure of this compound suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features:

  • Oxazole Ring : A five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.
  • Fluorophenyl Group : Enhances binding affinity to biological targets due to the electron-withdrawing nature of fluorine.
  • Aldehyde Group : Contributes to reactivity, allowing for nucleophilic addition and oxidation reactions.

The biological activity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde is largely dependent on its interaction with specific enzymes and receptors. The fluorophenyl group enhances the compound's binding affinity, while the oxazole ring may participate in hydrogen bonding, influencing overall activity. Although specific mechanisms for this compound are not fully elucidated, related oxazole derivatives have shown various biological effects, including:

  • Antimicrobial Activity : Many oxazole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Potential : Some compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Certain derivatives possess anti-inflammatory properties, indicating potential therapeutic applications.

Biological Activity Data

Recent studies have highlighted the potential anticancer activities of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde. Below is a summary table presenting findings from various studies:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.3Induction of apoptosis via caspase activation
A549 (Lung Cancer)15.5Apoptosis induction
HeLa (Cervical Cancer)10.0Cell cycle arrest

These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-Fluorophenyl)oxazole-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-fluorobenzaldehyde derivatives with appropriate precursors (e.g., thioamides or nitroalkanes under basic conditions). For example, analogous oxazole derivatives are synthesized using ethanol as a solvent and potassium carbonate as a base, achieving yields of 60–75% after purification . Key factors include temperature control (60–80°C) and stoichiometric ratios of aldehyde to nucleophilic precursors. Reaction monitoring via TLC or HPLC is critical to optimize intermediate formation.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing 4-(4-Fluorophenyl)oxazole-2-carbaldehyde?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8–10.2 ppm) and fluorophenyl/oxazole ring connectivity .
  • HRMS : Validates molecular weight (e.g., calculated C10H6FNO2\text{C}_{10}\text{H}_6\text{FNO}_2: 191.05 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of the fluorine substituent. SHELX software is widely used for refinement .

Q. What safety protocols are essential when handling 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
  • Conduct reactions in a fume hood due to volatile aldehydes.
  • Waste disposal must follow hazardous chemical guidelines, as fluorinated compounds can persist in ecosystems .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in nucleophilic addition reactions?

  • Methodological Answer : The para-fluorine group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks (e.g., Grignard reagents or hydride reductions). Computational studies (DFT) can model charge distribution, while kinetic assays (e.g., UV-Vis monitoring) quantify reaction rates. Contrast with non-fluorinated analogs to isolate electronic effects .

Q. What strategies resolve crystallographic ambiguities in 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives, particularly for twinned crystals?

  • Methodological Answer : For twinned crystals, use SHELXD for structure solution and SHELXL for refinement. High-resolution data (sinθ/λ>0.6A˚1\text{sinθ/λ} > 0.6 \, \text{Å}^{-1}) improves model accuracy. Twin law identification via Hooft metrics and iterative refinement against detwinned data are recommended .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives?

  • Methodological Answer :

  • Synthetic Modifications : Introduce substituents at the oxazole 5-position or fluorophenyl ring to probe steric/electronic effects.
  • Assays : Test antimicrobial activity via MIC assays or anticancer potential via MTT/proliferation assays. Compare with structurally related compounds (e.g., thiazole analogs) to identify pharmacophore requirements .
  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases or microbial enzymes) .

Q. What computational approaches predict the metabolic stability of 4-(4-Fluorophenyl)oxazole-2-carbaldehyde in drug discovery pipelines?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
  • Degradation Pathways : Simulate oxidative (e.g., aldehyde → carboxylic acid) or hydrolytic pathways using Gaussian or ORCA software. Validate with LC-MS/MS stability studies .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields or spectroscopic data for 4-(4-Fluorophenyl)oxazole-2-carbaldehyde derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify reagent purity, solvent drying, and inert atmosphere conditions.
  • Data Harmonization : Cross-reference with databases like PubChem or Reaxys. For NMR shifts, use internal standards (e.g., TMS) and solvent correction tables .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files) via platforms like Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Fluorophenyl)oxazole-2-carbaldehyde
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